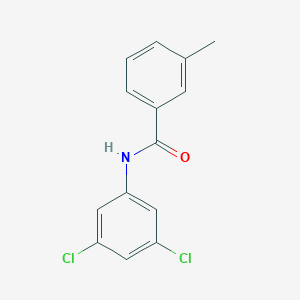
N-(3,5-dichlorophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-3-methylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It belongs to the class of arylacetic acid derivatives and is available in various forms such as tablets, capsules, and topical gels.
Mecanismo De Acción
Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been reported to have antioxidant properties and to increase the expression of heat shock proteins, which play a role in cellular stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used N-(3,5-dichlorophenyl)-3-methylbenzamide that is readily available and relatively inexpensive. It has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of inflammation and pain. However, like all drugs, diclofenac has limitations, including potential side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying its antitumor activity, with the ultimate goal of developing more effective cancer therapies. Additionally, the role of diclofenac in modulating the immune response and its potential as an immunomodulatory agent are areas of ongoing research.
Métodos De Síntesis
Diclofenac can be synthesized by several methods, including the reaction of 3-amino-4-chlorobenzophenone with 3,5-dichloroaniline in the presence of phosphorus oxychloride or thionyl chloride. The resulting product is then treated with acetic anhydride to obtain diclofenac. Another method involves the reaction of 2,6-dichloroaniline with 4-chloro-3-methylacetophenone in the presence of sodium hydroxide and acetic acid, followed by acetylation with acetic anhydride.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory effects in several animal models of inflammation. In addition, diclofenac has been shown to have antitumor activity in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of cancer.
Propiedades
Fórmula molecular |
C14H11Cl2NO |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |
Clave InChI |
JRRQUHYGCWSOSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
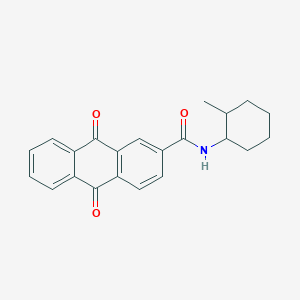
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
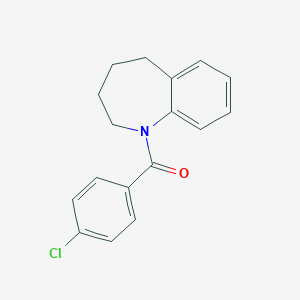
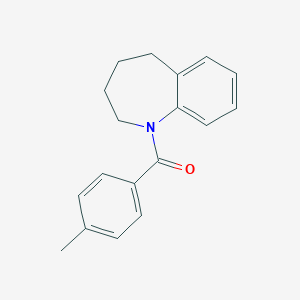
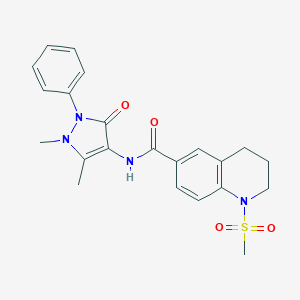
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
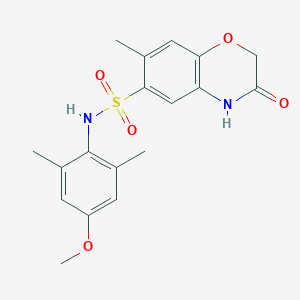
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)